molecular formula C19H24N4O B2811824 1-(6-methylpyridazin-3-yl)-N-(2-phenylethyl)piperidine-3-carboxamide CAS No. 2309732-56-5

1-(6-methylpyridazin-3-yl)-N-(2-phenylethyl)piperidine-3-carboxamide

Cat. No.: B2811824
CAS No.: 2309732-56-5
M. Wt: 324.428
InChI Key: WHHLNMVYXDVWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-methylpyridazin-3-yl)-N-(2-phenylethyl)piperidine-3-carboxamide (CAS# 2309732-56-5) is a chemical compound with a molecular formula of C19H24N4O and a molecular weight of 324.42 g/mol . This piperidine-3-carboxamide derivative is of significant research interest, particularly in the field of oncology. Compounds within this structural class have been identified through high-throughput and high-content screening as potent inducers of cellular senescence, a state of stable cell cycle arrest, in human melanoma A375 cells without serious cytotoxicity to normal cells . The N-arylpiperidine-3-carboxamide scaffold is a key structural motif for senescence-inducing activity, with research showing that the S-configuration of the piperidine ring is often critical for enhanced potency . The mechanism of action for this compound class may involve the induction of a senescence-like phenotype characterized by morphological changes such as enlarged cell size, increased cytoplasmic granularity, and the cessation of proliferation . This makes it a valuable research tool for investigating pro-senescence pathways as a therapeutic strategy against proliferative diseases like melanoma. The product is available for research purposes, and sourcing information can be found through specialized chemical suppliers . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(6-methylpyridazin-3-yl)-N-(2-phenylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-15-9-10-18(22-21-15)23-13-5-8-17(14-23)19(24)20-12-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHLNMVYXDVWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methylpyridazin-3-yl)-N-(2-phenylethyl)piperidine-3-carboxamide typically involves the reaction of 6-methylpyridazine with phenethylamine and piperidine-3-carboxylic acid. The reaction conditions often include the use of a suitable solvent such as toluene or ethyl acetate, and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-methylpyridazin-3-yl)-N-(2-phenylethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-methylpyridazin-3-yl)-N-(2-phenylethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound A : 1-(6-Chloropyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxamide ()

  • Key Differences :
    • Pyridazine Substitution : Chloro (electron-withdrawing) vs. methyl (electron-donating) at the 6-position. Chloro groups enhance metabolic stability but may reduce solubility compared to methyl .
    • Side Chain : A pyrrole-methyl group replaces the phenethyl moiety, altering lipophilicity (clogP estimated to increase by ~0.5 units) and steric bulk.

Compound B : N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide ()

  • Key Differences: Core Heterocycle: Pyridine (mono-nitrogen) vs. pyridazine (di-nitrogen).

Amide Side Chain Variations

Compound C : N-(6-Chloro-5-iodopyridin-2-yl)pivalamide ()

  • Key Differences :
    • Amide Linkage : Pivalamide (tert-butyl) vs. phenethyl-piperidine. The bulky tert-butyl group in pivalamide derivatives improves metabolic resistance but reduces conformational flexibility .

Compound D : N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide ()

  • Key Differences :
    • Core Structure : Thiophene vs. pyridazine. Thiophene’s sulfur atom contributes to distinct electronic profiles and redox properties.
    • Substituents : A tert-butylphenyl group enhances lipophilicity (clogP ~4.2) compared to the phenethyl group (clogP ~3.5) in the target compound .

Data Tables: Structural and Physicochemical Comparisons

Table 1: Substituent Effects on Core Heterocycles

Compound Core Structure 6-Position Substitution Side Chain Molecular Weight (g/mol) clogP*
Target Compound Pyridazine Methyl Phenethyl-piperidine ~343.4 ~3.5
Compound A () Pyridazine Chloro Pyrrole-methyl ~375.9 ~4.0
Compound B () Pyridine Dimethoxymethyl Pivalamide ~326.4 ~2.8

*clogP values estimated using fragment-based methods.

Table 2: Functional Group Impact on Pharmacokinetics

Functional Group Metabolic Stability Solubility (mg/mL) CNS Penetration Potential
Phenethyl-piperidine Moderate ~0.05 High
Pyrrole-methyl High ~0.02 Moderate
Pivalamide Very High ~0.01 Low

Research Findings and Implications

  • Electron-Donating vs. Withdrawing Groups : The methyl group in the target compound may enhance solubility compared to chloro-substituted analogs but could reduce metabolic stability due to increased susceptibility to oxidation .
  • Side Chain Flexibility : The phenethyl group’s conformational freedom may improve binding to flexible receptor pockets (e.g., serotonin or dopamine receptors), whereas rigid pivalamide derivatives (–4) favor selectivity over promiscuity .

Biological Activity

1-(6-methylpyridazin-3-yl)-N-(2-phenylethyl)piperidine-3-carboxamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a phenethyl group and a carboxamide group, along with a methylpyridazinyl moiety. Its molecular formula is C19H24N4OC_{19}H_{24}N_{4}O and its CAS number is 2309732-56-5. The structural uniqueness allows for various modifications, enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
  • Receptor Modulation : It has been suggested that this compound interacts with neurotransmitter receptors, which could influence signaling pathways associated with neurodegenerative diseases and cancer.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description References
Anticancer ActivityExhibits cytotoxic effects in cancer cell lines; potential as an anti-cancer agent through apoptosis induction.
Neuroprotective EffectsPotential inhibition of acetylcholinesterase (AChE), suggesting utility in Alzheimer's disease therapy.
Anti-inflammatoryMay modulate inflammatory pathways, contributing to reduced inflammation in various models.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Anticancer Efficacy : In a study examining the cytotoxicity of various piperidine derivatives, this compound demonstrated superior activity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The mechanism involved apoptosis induction via mitochondrial pathways, indicating its potential as a lead compound for cancer therapy .
  • Neuroprotective Properties : Research focused on cholinesterase inhibition revealed that this compound effectively inhibited both AChE and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease treatment. The structure-activity relationship (SAR) indicated that specific substitutions on the piperidine ring enhance binding affinity and selectivity .

Comparative Analysis

To further understand the significance of this compound within the context of similar compounds, a comparison is provided below:

Compound Activity Notes
N-(pyridin-2-yl)amidesAnticancerSimilar amide linkage; varied activity
Imidazo[1,2-a]pyridinesAntimicrobialShares heterocyclic structure
Piperidine DerivativesMultiple therapeutic usesBroad range of biological activities

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(6-methylpyridazin-3-yl)-N-(2-phenylethyl)piperidine-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the piperidine ring via cyclization reactions, often using reductive amination or ring-closing strategies.
  • Step 2: Introduction of the 6-methylpyridazine moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling).
  • Step 3: Coupling the piperidine intermediate with 2-phenylethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt). Key reaction conditions include:
  • Solvents: DMF, dichloromethane, or acetonitrile.
  • Temperature: 60–100°C for substitution steps; room temperature for coupling.
  • Catalysts: Palladium catalysts for cross-coupling. Purification methods include column chromatography (silica gel) and recrystallization .

Q. How is the compound characterized to confirm structural integrity and purity?

  • NMR Spectroscopy: 1^1H and 13^13C NMR are used to verify the positions of methyl, pyridazine, and phenylethyl groups.
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • HPLC: Purity is assessed using reverse-phase chromatography (≥95% purity threshold).
  • Elemental Analysis: Validates empirical formula consistency .

Q. What initial biological assays are recommended to screen for pharmacological activity?

  • Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays).
  • Cell Viability Assays: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells).
  • Receptor Binding Studies: Radioligand displacement assays for GPCRs or neurotransmitter receptors .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies (e.g., conflicting enzyme inhibition results)?

  • Dose-Response Analysis: Replicate experiments across a broader concentration range (e.g., 0.1–100 µM).
  • Selectivity Profiling: Use panels of related enzymes/receptors to assess off-target effects.
  • Structural Analysis: Perform X-ray crystallography or molecular docking to identify binding mode variations .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Modify Substituents: Replace the 6-methyl group on pyridazine with halogens (Cl, F) or bulky groups (e.g., phenyl) to assess steric effects.
  • Scaffold Hopping: Replace the piperidine ring with morpholine or azetidine to evaluate conformational flexibility.
  • Bioisosteric Replacement: Substitute the carboxamide with sulfonamide or urea groups .

Q. How can researchers determine the specificity of enzyme inhibition mechanisms?

  • Kinetic Assays: Measure KmK_m and VmaxV_{max} under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Thermal Shift Assays: Monitor protein stability changes upon compound binding.
  • Cryo-EM/SPR: Visualize binding interactions in real-time .

Q. What methodologies assess metabolic stability and in vivo pharmacokinetics?

  • Liver Microsome Assays: Incubate the compound with human or rodent microsomes to measure half-life (t1/2t_{1/2}) and metabolite profiling.
  • Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to determine free fraction.
  • Pharmacokinetic Studies: Administer via IV/oral routes in rodent models and analyze plasma levels using LC-MS/MS .

Q. How to investigate receptor interaction dynamics and allosteric modulation?

  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (association/dissociation rates).
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (KdK_d) and thermodynamic parameters.
  • Calcium Flux Assays: Monitor G-protein-coupled receptor activation in real-time .

Q. What approaches are used to evaluate long-term toxicity and off-target effects?

  • Ames Test: Assess mutagenicity in bacterial strains.
  • hERG Assay: Screen for cardiac toxicity using patch-clamp electrophysiology.
  • In Vivo Toxicity Studies: 28-day repeated-dose studies in rodents with histopathological analysis .

Q. How can computational modeling optimize lead compound development?

  • Molecular Dynamics (MD) Simulations: Predict binding stability and conformational changes over time.
  • ADMET Prediction Tools: Use platforms like SwissADME or ADMETlab to estimate absorption, distribution, and toxicity.
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Study electronic interactions at enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.